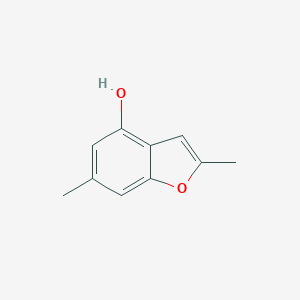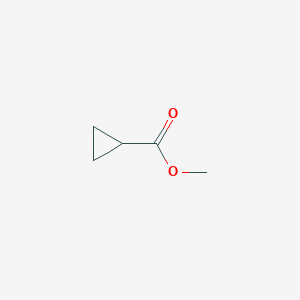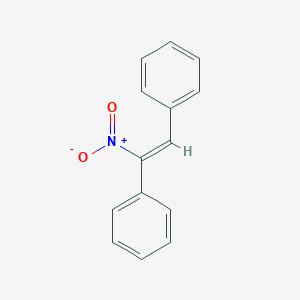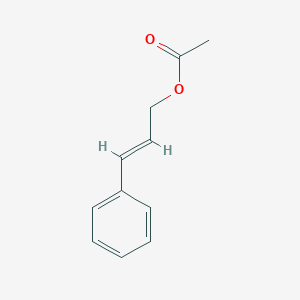
2,6-Dimethylbenzofuran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylbenzofuran-4-ol (DMBFO) is a chemical compound that belongs to the benzofuran family. It is a colorless, crystalline solid that is widely used in scientific research due to its unique properties. DMBFO is known for its ability to interact with biological systems, making it a valuable tool for studying various biochemical and physiological processes.
Mecanismo De Acción
2,6-Dimethylbenzofuran-4-ol interacts with biological systems through the formation of hydrogen bonds and hydrophobic interactions. It has been shown to bind to proteins and other biomolecules, altering their structure and function. Additionally, this compound can act as a redox mediator, transferring electrons between molecules.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. Additionally, this compound has been shown to have antioxidant properties, protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6-Dimethylbenzofuran-4-ol is its versatility. It can be used in a wide range of experiments, from studying protein-ligand interactions to detecting metal ions. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of this compound is its sensitivity to light and air, which can cause it to degrade over time.
Direcciones Futuras
There are many potential future directions for research involving 2,6-Dimethylbenzofuran-4-ol. One area of interest is the development of new fluorescent probes based on this compound. Additionally, this compound could be used as a tool for studying the mechanisms of enzyme-catalyzed reactions in more detail. Finally, this compound could be used in the development of new antioxidant therapies for treating diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
2,6-Dimethylbenzofuran-4-ol can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with a suitable reagent. One commonly used method involves the use of trifluoroacetic anhydride (TFAA) as a catalyst. The reaction proceeds under mild conditions and yields high purity this compound.
Aplicaciones Científicas De Investigación
2,6-Dimethylbenzofuran-4-ol has a wide range of applications in scientific research. It has been used as a fluorescent probe for studying protein-ligand interactions, as well as for detecting metal ions and reactive oxygen species. Additionally, this compound has been used as a tool for studying the kinetics of enzyme-catalyzed reactions.
Propiedades
Número CAS |
144763-71-3 |
|---|---|
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
2,6-dimethyl-1-benzofuran-4-ol |
InChI |
InChI=1S/C10H10O2/c1-6-3-9(11)8-5-7(2)12-10(8)4-6/h3-5,11H,1-2H3 |
Clave InChI |
WCQVYQGPGWAXHK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=C(OC2=C1)C)O |
SMILES canónico |
CC1=CC(=C2C=C(OC2=C1)C)O |
Sinónimos |
4-Benzofuranol, 2,6-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B120484.png)





![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)
![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)

![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)


